molecular formula C21H14ClNO3S B11361255 N-(2-chlorophenyl)-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide

N-(2-chlorophenyl)-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B11361255
M. Wt: 395.9 g/mol
InChI Key: RXQHEJCKSGQMNG-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a chromene core, a thiophene ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction, where a chromene derivative is reacted with a thiophene-containing compound under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-CHLOROPHENYL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-CHLOROPHENYL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C21H14ClNO3S

Molecular Weight

395.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-oxo-N-(thiophen-2-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C21H14ClNO3S/c22-17-8-2-3-9-18(17)23(13-15-7-5-11-27-15)20(24)16-12-14-6-1-4-10-19(14)26-21(16)25/h1-12H,13H2

InChI Key

RXQHEJCKSGQMNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC=CS3)C4=CC=CC=C4Cl

Origin of Product

United States

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